3'-Nitro-[1,1'-biphenyl]-2-ol
Overview
Description
3'-Nitro-[1,1'-biphenyl]-2-ol is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimalarial Activity
- 3'-Nitro-[1,1'-biphenyl]-2-ol has been utilized in synthesizing a series of compounds with antimalarial activity. These compounds showed significant antimalarial potency against Plasmodium berghei in mice, including activity against resistant strains and in primate models. Their pharmacokinetic properties suggest potential for extended protection against infection after oral administration, encouraging clinical trials (Werbel et al., 1986).
Synthesis of Functionalized 4-Nitro-Dibenzofurans
- The compound has been used in the double functionalization process for the synthesis of functionalized 4-nitro-dibenzofurans. The process involves nitration and cycloetherification, leading to the creation of several novel compounds, including benzofuro-indoles and amino-dibenzofurans (Kumar et al., 2015).
Antimicrobial, Antioxidant, and Anti-Inflammatory Activities
- Diorganotin(IV) complexes derived from this compound analogs have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies found that the organotin(IV) complexes displayed better antimicrobial activity than free ligands, showing potential for drug development (Devi et al., 2019).
pH-Sensitive Azo Dye Studies
- This compound derivatives have been used to produce novel nitro terminated azo dyes. These dyes demonstrate high sensitivity to pH changes and show potential as selective colorimetric sensors for H+ ion concentration, with applications in environmental and biological monitoring (Qamar et al., 2020).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as nitrobenzenes , which are compounds containing a nitrobenzene moiety. These compounds are known to interact with various biological targets, but the specific targets for this compound are yet to be identified.
Mode of Action
Nitrobenzenes, in general, are known to undergo reactions with biological nucleophiles . The nitro group in these compounds is electrophilic, allowing it to undergo rapid and reversible reactions with biological nucleophiles, such as cysteine and histidine, thus supporting post-translational modifications of proteins .
Biochemical Pathways
Nitrobenzenes are known to be involved in various biochemical pathways, but the specific pathways affected by this compound are yet to be identified .
Properties
IUPAC Name |
2-(3-nitrophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIJDZWPRHJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499329 | |
Record name | 3'-Nitro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71022-84-9 | |
Record name | 3'-Nitro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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